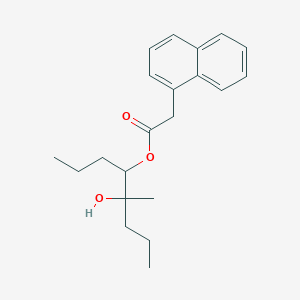
1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C10H7F3O It is characterized by the presence of a methoxy group (-OCH3) and a trifluoropropynyl group (-C≡C-CF3) attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-methoxybenzene (anisole) and 3,3,3-trifluoropropyne.
Industrial Production: Industrial production methods may involve similar catalytic processes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The triple bond in the trifluoropropynyl group can be reduced to a double or single bond using hydrogenation reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including as enzyme inhibitors or receptor modulators.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoropropynyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic profile .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene can be compared with similar compounds such as:
1-Methoxy-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene: Similar structure but with the trifluoropropynyl group at the para position.
1-Methoxy-3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene: Similar structure but with the trifluoropropynyl group at the meta position.
(Trifluoroprop-1-yn-1-yl)benzene: Lacks the methoxy group, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
130654-80-7 |
|---|---|
Molekularformel |
C10H7F3O |
Molekulargewicht |
200.16 g/mol |
IUPAC-Name |
1-methoxy-2-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C10H7F3O/c1-14-9-5-3-2-4-8(9)6-7-10(11,12)13/h2-5H,1H3 |
InChI-Schlüssel |
UWQMLMGTPHLGSW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C#CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


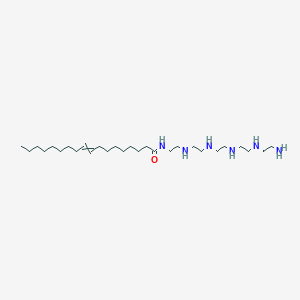
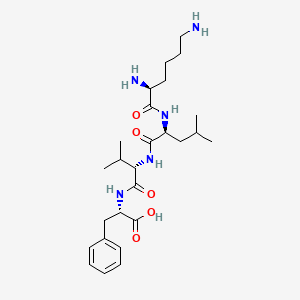
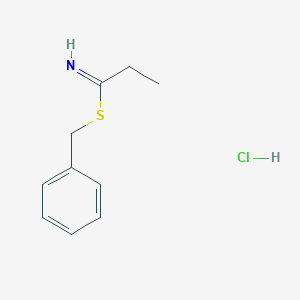
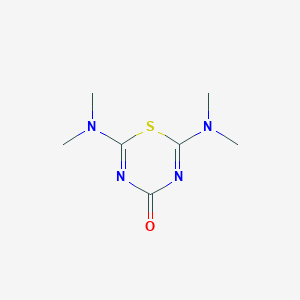
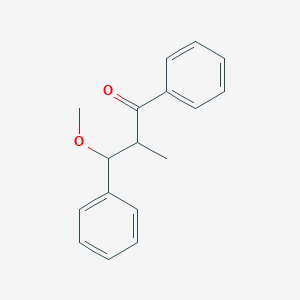
![2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate](/img/structure/B14275603.png)
![Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14275605.png)
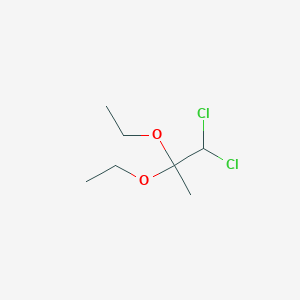
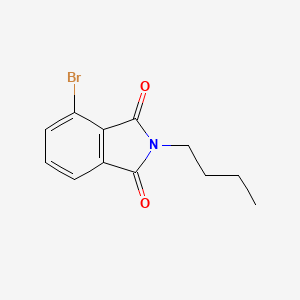
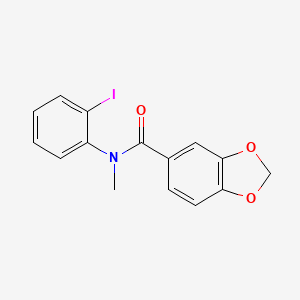


![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)
